molecular formula C15H9BrO B8339386 10-bromoanthracene-9-carbaldehyde

10-bromoanthracene-9-carbaldehyde

Cat. No. B8339386
M. Wt: 285.13 g/mol
InChI Key: YPRQOJZRPXMBMQ-UHFFFAOYSA-N
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Patent
US09285320B2

Procedure details

To the yellow suspension of 9,10-Dibromoanthracene (2 g, 5.95 mmol) in THF (20 mL) at −90° C., n-BuLi (2.88 mL, 7.18 mmol, 2.5 M in hexane) was added dropwise. Orange solution was observed after 45 min additional stirring. Anhydrous DMF (0.92 mL, 11.9 mmol) was added to the orange solution. The reaction mixture was slowly warmed to room temp and stirred overnight. The reaction mixture was quenched with H2O and extracted with CH2Cl2. The organic layer was washed with 10% aq. Na2CO3 solution (3×50 mL). The CH2Cl2 layer was separated, dried over anhydrous Na2SO4, filtered and removed in vacuo to give yellow solid. The crude product was purified by column chromatography using 30% CH2Cl2/hexane to give 6 in 68% yield. R1=0.3 (30% CH2Cl2/hexane; 1H NMR (CDCl3) δ 11.39 (s, 1H), 8.77-8.82 (d, 2H), 8.55-8.60 (d, 2H), 7.56-7.67 (m, 4H). (Ref. de Montigny, Frederic; Argouarch, Gilles; Lapinte, Claude. New route to unsymmetrical 9,10-disubstituted ethynylanthracene derivatives. Synthesis, 2006, 2, 293-298.)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.92 mL
Type
reactant
Reaction Step Three
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
9,10-disubstituted ethynylanthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[C:8]([C:9]([Br:16])=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.[Li]CCCC.CN([CH:25]=[O:26])C.C(Cl)Cl.CCCCCC>C1COCC1>[Br:16][C:9]1[C:10]2[C:15]([C:2]([CH:25]=[O:26])=[C:3]3[C:8]=1[CH:7]=[CH:6][CH:5]=[CH:4]3)=[CH:14][CH:13]=[CH:12][CH:11]=2 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.88 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.92 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCCCCC
Step Five
Name
9,10-disubstituted ethynylanthracene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with 10% aq. Na2CO3 solution (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to give 6 in 68% yield

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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